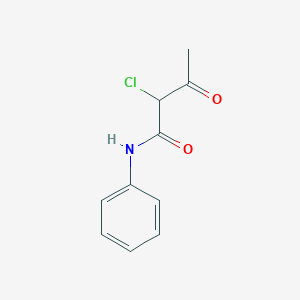

2-Chloro-3-oxo-n-phenylbutanamide

Description

Properties

IUPAC Name |

2-chloro-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHYOONLWAWEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276479, DTXSID20865613 | |

| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31844-92-5, 119878-78-3 | |

| Record name | 2-Chloro-3-oxo-N-phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31844-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031844925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-3-oxo-N-phenylbutanamide, with the molecular formula , features a chloro group and a ketone functional group. Its structure contributes to its reactivity, making it an important intermediate in organic synthesis. The compound belongs to the β-oxo amide class and has been investigated for its potential biological activities, including enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound acts as a non-competitive inhibitor of enoyl-acyl carrier protein (ACP) reductase (ENR), an enzyme crucial for fatty acid biosynthesis in bacteria and fungi. This property suggests potential applications in developing antimicrobial agents.

Pharmaceutical Development

The compound serves as a precursor for various pharmaceutical derivatives. Its derivatives have been synthesized to enhance biological activity against specific targets, including cancer cells and bacterial infections. For instance, modifications at the phenyl ring can lead to compounds with improved efficacy and selectivity .

Agrochemical Applications

This compound's derivatives are also explored in agrochemical formulations. Its ability to inhibit certain metabolic pathways in plants and pests positions it as a candidate for developing herbicides or pesticides.

Case Study 1: Enzyme Inhibition Mechanism

A study focused on the interaction of this compound with ENR demonstrated its potential as an antimicrobial agent. The compound was shown to bind effectively to the active site of ENR, disrupting fatty acid synthesis in pathogenic bacteria.

Case Study 2: Synthesis of Derivatives

Recent research explored synthesizing various derivatives by modifying the amide nitrogen or the carbon chain length. These derivatives exhibited enhanced biological activity, showcasing the versatility of this compound as a scaffold for drug development .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-3-oxo-N-phenylbutanamide

- Synonyms: α-Chloroacetoacetanilide, N-Phenyl-2-chloro-3-oxobutanamide

- CAS Number : 31844-92-5

- Molecular Formula: C₁₀H₁₀ClNO₂

- Molecular Weight : 211.64 g/mol

- Structure : Features a butanamide backbone with a chlorine atom at position 2, a ketone group at position 3, and a phenyl group attached to the amide nitrogen .

Synthesis: Produced via chlorination of acetoacetanilide using sulfuryl chloride (SO₂Cl₂) in toluene at 20–25°C . This intermediate is critical in synthesizing Carboxin, a systemic fungicide, through subsequent reactions with 2-mercaptoethanol and cyclization .

Applications :

Primarily used as a precursor in agrochemical synthesis, emphasizing its role in introducing reactive sites for further functionalization .

Comparison with Structurally Similar Compounds

N-(2-Chloro-4-methylphenyl)-3-oxobutanamide

- CAS Number : 160878-27-3

- Molecular Formula: C₁₁H₁₂ClNO₂

- Molecular Weight : 225.67 g/mol

- Key Differences: Substituted phenyl ring with a chlorine atom at position 2 and a methyl group at position 4.

- Applications: Limited data available, but likely serves as an intermediate in specialty chemical synthesis .

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 265.67 g/mol

- Key Differences: Contains a phthalimide ring system instead of a butanamide chain. The chlorine atom is part of an aromatic system, conferring thermal stability and making it suitable as a monomer for high-performance polyimides .

- Applications : Used in polymer synthesis, contrasting with the agrochemical focus of this compound .

2-Chloro-N-(2-ethylphenyl)propanamide

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- Key Differences :

- Propanamide chain (shorter backbone) with a 2-ethylphenyl substituent.

- The ethyl group may enhance lipophilicity but reduce solubility in polar solvents compared to the phenyl group in this compound.

Comparative Analysis Table

Research Findings and Key Insights

- Reactivity : The chlorine and ketone groups in this compound make it highly reactive toward nucleophilic substitution, enabling its use in sequential reactions for fungicide synthesis . In contrast, 3-chloro-N-phenyl-phthalimide’s aromatic stability limits its reactivity but enhances thermal performance in polymers .

- Synthetic Utility : The discontinuation of 2-chloro-N-(2-ethylphenyl)propanamide highlights the importance of substituent effects on compound viability .

- Structural Influence : Methyl or ethyl groups on the phenyl ring (e.g., in N-(2-chloro-4-methylphenyl)-3-oxobutanamide) alter solubility and steric profiles, impacting their applicability in target reactions .

Preparation Methods

Direct Chlorination via Hypervalent Iodine Reagents

The oxidative chlorination of β-ketoamides using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB), represents a promising pathway. In a seminal study, Liu et al. demonstrated that 3-oxo-N-phenylbutanamide undergoes dichlorination at the α-position when treated with DIB and ZnCl₂, yielding 2,2-dichloro-N-phenylacetamide. While this method produces a disubstituted product, modifying the stoichiometry of the chlorinating agent or introducing milder conditions could favor mono-chlorination. For instance:

-

Reagents : 3-oxo-N-phenylbutanamide (1.0 equiv), DIB (1.1 equiv), ZnCl₂ (1.0 equiv).

-

Solvent : Dioxane or DMF.

-

Temperature : Room temperature (25°C).

-

Mechanistic Insight : DIB generates PhICl₂ in situ, which facilitates electrophilic chlorination at the α-carbon of the β-ketoamide. Reducing the equivalence of ZnCl₂ or DIB may destabilize the dichlorinated intermediate, potentially halting the reaction at the mono-chlorinated stage.

Selective Mono-Chlorination via Enolate Intermediates

The enolate form of 3-oxo-N-phenylbutanamide can be selectively chlorinated using reagents such as N-chlorosuccinimide (NCS). This approach leverages the nucleophilic character of the enolate to achieve α-chlorination:

-

Enolate Formation : Treat 3-oxo-N-phenylbutanamide with a base (e.g., LDA or NaH) in THF at -78°C.

-

Chlorination : Add NCS (1.0 equiv) to the enolate solution, stirring for 1–2 hours.

-

Quenching : Acidify with aqueous HCl and extract with ethyl acetate.

-

Yield Optimization : Controlling the base strength and reaction temperature is critical to avoiding over-chlorination.

Multi-Step Synthesis from α-Oxocarboxylic Acids

Condensation with Phenyl Isocyanate

A modular approach involves coupling 2-chloro-3-oxobutanoic acid with aniline derivatives. This method, adapted from procedures for α-ketoamide synthesis, proceeds as follows:

-

Step 1 : Synthesize 2-chloro-3-oxobutanoic acid via chlorination of acetoacetic acid using SOCl₂ or PCl₅.

-

Step 2 : React the acid with phenyl isocyanate in dichloromethane (DCM) at 25°C for 16 hours.

-

Workup : Purify the crude product via flash chromatography (petroleum ether/EtOAc, 10:1).

Representative Data :

| Starting Material | Product | Yield | Conditions |

|---|---|---|---|

| 2-Chloro-3-oxobutanoic acid | 2-Chloro-3-oxo-N-phenylbutanamide | 75% | DCM, 25°C, 16 h |

Mechanistic Considerations and Side Reactions

Competing Dichlorination Pathways

The propensity for dichlorination, as observed in DIB-mediated reactions, arises from the stability of the α,α-dichloro-β-ketoamide intermediate. Key factors influencing selectivity include:

Retro-Claisen Condensation

Under acidic conditions, α-chloro-β-ketoamides can undergo retro-Claisen cleavage, yielding smaller fragments. Mitigation strategies include:

-

Low-Temperature Reactions : Conducting chlorination at 0–5°C.

-

Neutral Workup : Avoiding prolonged exposure to acidic or basic conditions during purification.

Substrate Scope and Functional Group Tolerance

Substituent Effects on the Aryl Ring

Studies on analogous N-phenylacetamides reveal that electron-donating groups (e.g., -OCH₃) marginally enhance reaction yields, while electron-withdrawing groups (e.g., -Cl) have negligible effects. This suggests broad compatibility for synthesizing 2-chloro-3-oxo-N-(substituted phenyl)butanamides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3-oxo-N-phenylbutanamide in academic research?

- Methodological Answer : The compound can be synthesized via refluxing with reagents like 3-chloropentane-2,4-dione in ethanol (EtOH) in the presence of triethylamine (TEA) as a base. This method facilitates the formation of thiazole derivatives, as demonstrated in Scheme 4 of synthetic protocols .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization includes:

- Melting Point Analysis : Compare observed melting points (e.g., 113–119°C) with theoretical values to verify purity .

- Elemental Analysis : Use combustion analysis (e.g., %C, %H, %N) to confirm stoichiometry, as shown in studies on structurally similar amides .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions, as applied to analogs like N-(3,4-dichlorophenyl)-3-oxo-butanamide .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Storage : Follow OSHA HCS guidelines; store in sealed containers under inert conditions to prevent moisture sensitivity (common in ketoamide derivatives) .

- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats. No significant skin irritation is reported, but airborne particles should be avoided via fume hoods .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between storage and reactive experimental conditions?

- Methodological Answer :

- Stability Under Storage : The compound is stable under ambient conditions with no decomposition or hazardous reactions, per safety data sheets .

- Reactivity in Synthesis : Under reflux (e.g., in EtOH with TEA), the chloro and oxo groups enable nucleophilic substitution or condensation reactions. Monitor reaction progress via TLC or HPLC to detect intermediates .

Q. What strategies optimize nucleophilic substitution reactions involving the chlorophenyl group?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines or thiols.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates, inspired by substitution reactions in 2-(3-chlorophenyl)-2-oxoacetaldehyde analogs .

- Kinetic Analysis : Track reaction progress via NMR or IR spectroscopy to identify rate-limiting steps .

Q. How does this compound interact with biological targets in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the phenyl or oxo groups to evaluate antimicrobial or anticancer activity, as seen in thiazole derivatives .

- Molecular Docking : Use computational tools (e.g., AutoDock) to predict binding affinities with enzymes like monoamine oxidases, given its role as an amphetamine precursor .

Q. What analytical methods validate the compound’s role in forensic investigations?

- Methodological Answer :

- Mass Spectrometry (MS) : Detect trace amounts in wastewater or synthetic waste using high-resolution MS, as applied in amphetamine precursor studies .

- Chromatographic Profiling : Compare retention times and UV spectra with certified reference standards to confirm identity in forensic samples .

Data Contradiction Analysis

Q. Why do safety reports indicate no decomposition, while synthesis protocols involve reactive transformations?

- Resolution : The compound’s stability under standard storage conditions (25°C, dry environment) contrasts with its reactivity under controlled synthetic conditions (e.g., reflux, acidic/basic catalysts). This highlights the importance of context-specific stability assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.